molecular formula C6H3Cl2FO2S B1360312 3-Chloro-4-fluorobenzenesulfonyl chloride CAS No. 91170-93-3

3-Chloro-4-fluorobenzenesulfonyl chloride

Cat. No. B1360312
CAS RN: 91170-93-3
M. Wt: 229.06 g/mol
InChI Key: DXFXNSNBZNELII-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzenesulfonyl chloride is a fluorinated arylsulfonyl chloride .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-fluorobenzenesulfonyl chloride is C6H3ClFSO2Cl . The molecular weight is 229.06 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-fluorobenzenesulfonyl chloride include a refractive index of n20/D 1.552 (lit.), boiling point of 104-105 °C/1 mmHg (lit.), and a density of 1.610 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application in Polymer Chemistry

3-Chloro-4-fluorobenzenesulfonyl chloride has been utilized in activating hydroxyl groups of polymeric carriers. For example, 4-fluorobenzenesulfonyl chloride (fosyl chloride) is effective for the covalent attachment of biologicals to various solid supports such as functionalized polystyrene microspheres and Sepharose beads. This method preserves the biological function of enzymes, antibodies, and other biologicals attached to the solid phase, indicating potential therapeutic applications in bioselective separation (Chang et al., 1992).

Synthesis of Key Intermediates

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a variant of 3-Chloro-4-fluorobenzenesulfonyl chloride, is used in synthesizing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a key intermediate for preparing pesticides like herbicidal j7uthiacet-methyL. This compound has been synthesized through a modified route to improve yield and cost-effectiveness (Du et al., 2005).

Photochemical and Radical Addition Reactions

Fluoroalkylsulfonyl chlorides, including variants like 3-Chloro-4-fluorobenzenesulfonyl chloride, are used as fluorinated radical sources. They are involved in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes under photochemical conditions. This process yields α-chloro-β-fluoroalkylcarbonyl products, demonstrating their utility in diverse functionalization applications (Tang & Dolbier, 2015).

Cyclization and Synthesis of Benzothiadiazine Derivatives

3-Chloro-4-fluorobenzenesulfonyl chloride has been used in condensations with 2-aminopyridines and amidines to yield 1,2,4-benzothiadiazine-1,1-dioxides. This process demonstrates the compound's utility in synthesizing complex organic structures under mild, non-catalytic conditions (Cherepakha et al., 2011).

Safety And Hazards

3-Chloro-4-fluorobenzenesulfonyl chloride is hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas .

properties

IUPAC Name

3-chloro-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFXNSNBZNELII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238436
Record name 3-Chloro-4-fluorobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzenesulfonyl chloride

CAS RN

91170-93-3
Record name 3-Chloro-4-fluorobenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091170933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-fluorobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-fluorobenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
LY Xie, YJ Li, J Qu, Y Duan, J Hu, KJ Liu, Z Cao… - Green …, 2017 - pubs.rsc.org
… 3-Chloro-4-fluorobenzenesulfonyl chloride and 2-naphthalenesulfonyl also displayed good reactivity to afford the corresponding products in good yields (3na–3oa). No reaction …
Number of citations: 178 pubs.rsc.org
SL Müller, JA Schreiber, D Schepmann… - European Journal of …, 2017 - Elsevier
… 3-Chloro-4-fluorobenzenesulfonyl chloride (2.95 mL, 20.7 mmol) was added and the reaction mixture was treated with ultra-sonication for 5 min. After vigorously stirring at rt for 4 h, conc…
Number of citations: 16 www.sciencedirect.com
Z Brzozowski, F Sączewski, J Sławiński… - Bioorganic & medicinal …, 2007 - Elsevier
… Starting from aminobenzodithiazine 22 (3.07 g) and 3-chloro-4-fluorobenzenesulfonyl chloride (2.06 g) the title compound 48 was obtained (3.3 g, 71%): mp 253–255 C; IR (KBr) 2235 (…
Number of citations: 29 www.sciencedirect.com
T Focken, K Burford, ME Grimwood… - Journal of medicinal …, 2019 - ACS Publications
… Starting from 3-chloro-4-fluorobenzenesulfonyl chloride (33) or 5-chloro-2,4-difluorobenzenesulfonyl chloride (34), reaction with N-(2,4-dimethoxybenzyl)thiazol-2-amine provided …
Number of citations: 22 pubs.acs.org
DS Kim, HG Lee - The Journal of Organic Chemistry, 2021 - ACS Publications
… chloride, 128 mg for 4-bromobenzenesulfonyl chloride, 137 mg for 4-bromo-3-fluorobenzenesulfonyl chloride, 115 mg for 3-chloro-4-fluorobenzenesulfonyl chloride, 117 mg for 4-…
Number of citations: 2 pubs.acs.org
AO Adeniji, RM Wells, A Adejare - Current medicinal …, 2012 - ingentaconnect.com
… HCl (0.50 g, 2.7 mmol) 3-chloro-4fluorobenzenesulfonyl chloride (0.62 g, 2.7 mmol). The product was recrystallized in methanol/water to give white crystals (0.43 g, 46%). Mp = 180-182 …
Number of citations: 8 www.ingentaconnect.com
A Kamal, P Swapna, RV Shetti, AB Shaik… - European Journal of …, 2013 - Elsevier
… The compound 7c was prepared according to the above described method using 6a (295 mg, 1 mmol) and 3-Chloro-4-fluorobenzenesulfonyl chloride (275 mg, 1.2 mmol) with yield 317 …
Number of citations: 61 www.sciencedirect.com
EK Dziadulewicz, TJ Ritchie, A Hallett… - Journal of medicinal …, 2002 - ACS Publications
… of (S)- or (R)-proline ((S)-9a or (R)-9a) or (S)-prolinamide ((S)-9b) with commercially available 4-chloro-3-nitrobenzenesulfonyl chloride or 3-chloro-4-fluorobenzenesulfonyl chloride in …
Number of citations: 30 pubs.acs.org
A Adeniji - 2010 - search.proquest.com
… HCl (0.50 g, 2.7 mmol) in water (10 ml) was added dropwise to a mixture containing of 3-chloro-4-fluorobenzenesulfonyl chloride (0.62 g, 2.7 mmol) in ether (10 ml) and saturated …
Number of citations: 1 search.proquest.com
H Bregman, JR Simard, KL Andrews… - Journal of medicinal …, 2017 - ACS Publications
… (3aS,9bS)- 41c (0.0736 M solution in MeCN, 5 mL, 0.368 mmol) was treated with 3-chloro-4-fluorobenzenesulfonyl chloride (0.084 g, 0.368 mmol) and triethylamine (0.102 mL, 0.736 …
Number of citations: 38 pubs.acs.org

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